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molecular formula C7H4BrIO2 B108559 3-Bromo-5-iodobenzoic acid CAS No. 188815-32-9

3-Bromo-5-iodobenzoic acid

Cat. No. B108559
M. Wt: 326.91 g/mol
InChI Key: MKJBJYCBKXPQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088936B2

Procedure details

To a solution of NaOH (12.2 g; 305.8 mmol) in 300 mL of water was added 3-bromo-5-iodo-benzoic acid (20 g, 61.2 mmol) and Cu2O (866 mg, 6.1 mmol). The reaction mixture was heated at 100° C. for 24 h. After complete consumption of the starting material, the reaction mixture was cooled to room temperature and filtered through Celite™. The filtrate was then acidified with 10% aq. HCl and extracted into ethyl acetate. The organic extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a tan solid (12.3 g, 93% yield). HR-ES (−) calcd for C7HSO3Br [M−H]− 214.9349, observed 214.9350
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11](I)[CH:12]=1)[C:7]([OH:9])=[O:8]>O>[Br:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([OH:1])[CH:12]=1)[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)I
Name
Cu2O
Quantity
866 mg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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